4-Methyl-3-nitro-benzoyl fluoride
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Overview
Description
4-Methyl-3-nitro-benzoyl fluoride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzoyl fluoride group substituted with a methyl group at the 4-position and a nitro group at the 3-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-benzoyl fluoride typically involves the nitration of 4-methylbenzoyl fluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitro-benzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl fluoride group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Reduction: Reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products Formed
Scientific Research Applications
4-Methyl-3-nitro-benzoyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-benzoyl fluoride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The benzoyl fluoride group can participate in nucleophilic substitution reactions, modifying biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrobenzoyl chloride: Similar structure but with a chloride group instead of fluoride.
4-Methyl-3-nitrobenzoic acid: Similar structure but with a carboxyl group instead of fluoride.
4-Methyl-3-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of fluoride
Uniqueness
4-Methyl-3-nitro-benzoyl fluoride is unique due to the presence of the benzoyl fluoride group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-methyl-3-nitrobenzoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXWQZSNGUWEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604222 |
Source
|
Record name | 4-Methyl-3-nitrobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80277-50-5 |
Source
|
Record name | 4-Methyl-3-nitrobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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